molecular formula C16H17ClN2O4S B3598910 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide

Cat. No.: B3598910
M. Wt: 368.8 g/mol
InChI Key: QYEIFDTTZOZRFX-UHFFFAOYSA-N
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Description

N²-[(3-Chloro-4-methoxyphenyl)sulfonyl]-N²-methyl-N-phenylglycinamide is a glycinamide derivative characterized by:

  • A glycinamide backbone with two nitrogen centers.
  • N²-substituents: A methyl group and a sulfonyl moiety attached to a 3-chloro-4-methoxyphenyl ring.
  • N-phenyl group: A phenyl ring at the terminal nitrogen.
    This compound’s structural uniqueness lies in the chloro-methoxy substitution pattern on the sulfonyl-linked phenyl ring, which may influence electronic properties, steric bulk, and intermolecular interactions such as halogen or hydrogen bonding .

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-19(11-16(20)18-12-6-4-3-5-7-12)24(21,22)13-8-9-15(23-2)14(17)10-13/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEIFDTTZOZRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl phenylglycinate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide may involve large-scale batch processes. These processes are optimized for yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Similarities

All analogs share the N²-sulfonyl-N²-methyl-glycinamide core, suggesting a conserved pharmacophore.

Substituent Variations and Implications

Table 1: Substituent Comparison of Key Analogs
Compound Name (Reference) Sulfonyl Group Substituents N² Substituents N Substituent Notable Features
Target Compound 3-Chloro-4-methoxyphenyl Methyl Phenyl Chloro-methoxy synergy
N-(3-Chlorophenyl)-N²-[(4-fluorophenyl)sulfonyl]-N²-methylglycinamide 4-Fluorophenyl Methyl 3-Chlorophenyl Fluorine for halogen bonding
N-(3-Chloro-2-methylphenyl)-N²-(4-methylphenyl)-N²-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide 4-(Methylsulfanyl)phenyl 4-Methylphenyl 3-Chloro-2-methylphenyl Sulfur-enhanced lipophilicity
N²-(5-Chloro-2-methoxyphenyl)-N²-[(4-methyl-3-nitrophenyl)sulfonyl]-N-3-pyridinylglycinamide 4-Methyl-3-nitrophenyl 5-Chloro-2-methoxyphenyl 3-Pyridinyl Nitro group (electron-withdrawing)
N-(4-Methoxyphenyl)-N²-(3-nitrophenyl)-N²-(phenylsulfonyl)glycinamide Phenyl 3-Nitrophenyl 4-Methoxyphenyl Nitro group for polar interactions

Key Structural and Functional Differences

4-Fluorophenyl () introduces a smaller, electronegative substituent, favoring halogen bonds with protein targets (e.g., Gly151 in ). Nitro groups () enhance polarity and electron-withdrawing effects, which may alter binding kinetics or metabolic stability .

4-Methoxyphenyl () increases electron density compared to the target’s unsubstituted phenyl, possibly affecting π-π stacking .

Biological Interaction Insights :

  • Analogs with chloro/fluoro substituents (e.g., ) demonstrate enhanced binding via halogen bonds, as seen in fragment 5 (3-chloro-4-fluorobenzamide), which forms interactions with Gly151 and Ser211 .
  • Methylsulfanyl groups () may improve membrane permeability due to increased lipophilicity .

Research Findings and Implications

  • Electronic Properties : The chloro-methoxy combination in the target compound likely creates a balanced electronic profile, optimizing interactions in hydrophobic pockets while allowing hydrogen bonding via the methoxy group .
  • Steric Effects : Bulkier substituents (e.g., 4-methyl-3-nitrophenyl in ) may restrict binding to shallower active sites compared to the target’s smaller 3-chloro-4-methoxyphenyl group .
  • Activity Predictions : Based on fragment 5 (), the target’s chloro substituent could engage in halogen bonding, while the methoxy group may stabilize binding via hydrogen bonds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide

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